S(-)-1-(Pentafluorophenyl)ethanol

Enantiomeric excess Chiral purity Gas chromatography

S(-)-1-(Pentafluorophenyl)ethanol (CAS 104371-20-2), also known as (S)-(−)-α-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol, is a chiral secondary alcohol featuring a fully fluorinated aromatic ring. This compound is characterized by its high enantiomeric purity, with commercial specifications typically exceeding an enantiomeric ratio of ≥99.5:0.5 as determined by gas chromatography (GC).

Molecular Formula C8H5F5O
Molecular Weight 212.12 g/mol
CAS No. 104371-20-2
Cat. No. B024487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS(-)-1-(Pentafluorophenyl)ethanol
CAS104371-20-2
Molecular FormulaC8H5F5O
Molecular Weight212.12 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=C(C(=C1F)F)F)F)F)O
InChIInChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m0/s1
InChIKeyWYUNHWKTLDBPLE-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S(-)-1-(Pentafluorophenyl)ethanol (CAS 104371-20-2) as a Chiral Building Block and Derivatization Reagent


S(-)-1-(Pentafluorophenyl)ethanol (CAS 104371-20-2), also known as (S)-(−)-α-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol, is a chiral secondary alcohol featuring a fully fluorinated aromatic ring [1]. This compound is characterized by its high enantiomeric purity, with commercial specifications typically exceeding an enantiomeric ratio of ≥99.5:0.5 as determined by gas chromatography (GC) . Its well-defined specific rotation of [α]20/D −7.0±0.5° (c = 1% in pentane) provides a reliable metric for assessing optical purity and batch-to-batch consistency . The presence of the pentafluorophenyl group imparts unique physicochemical properties, including enhanced lipophilicity and distinct spectroscopic signatures, which are leveraged in asymmetric synthesis, analytical method development, and pharmaceutical intermediate production .

Why the (R)-Enantiomer, Racemate, or Non-Fluorinated Analogs Cannot Substitute for S(-)-1-(Pentafluorophenyl)ethanol


Substituting S(-)-1-(Pentafluorophenyl)ethanol with its (R)-enantiomer (CAS 104371-21-3), the racemic mixture (CAS 830-50-2), or non-fluorinated chiral alcohols (e.g., (S)-1-phenylethanol) is not analytically or synthetically equivalent. The (R)-enantiomer possesses an optical rotation of [α]20/D +7.0±0.5°, the opposite sign, which would invert stereochemical outcomes in asymmetric syntheses and chiral recognition processes [1]. The racemic mixture, lacking enantiomeric purity, fails to provide the defined chiral environment required for stereoselective reactions or reliable derivatization [2]. Furthermore, the pentafluorophenyl group imparts unique electronic and steric properties, and its high fluorine content enhances sensitivity in gas chromatography-electron capture detection (GC-ECD) and negative ion mass spectrometry (NI-CI-MS), a critical advantage over non-fluorinated analogs that lack this analytical handle [3].

Quantitative Differentiation of S(-)-1-(Pentafluorophenyl)ethanol: Enantiopurity, Optical Rotation, and Synthetic Efficiency


Enantiomeric Purity Specification vs. Literature Baseline

Commercially available S(-)-1-(Pentafluorophenyl)ethanol is specified with an enantiomeric ratio of ≥99.5:0.5 (GC) . This specification exceeds the enantiomeric purity of material prepared by early literature methods, where enantiomeric excess (ee) of ≥94% was reported for both (S)- and (R)-enantiomers synthesized via binaphthol-modified lithium aluminum hydride reduction [1]. The higher, tightly controlled commercial specification ensures greater consistency in applications requiring high stereochemical fidelity.

Enantiomeric excess Chiral purity Gas chromatography

Optical Rotation as a Batch-to-Batch Consistency Metric

The specific optical rotation of S(-)-1-(Pentafluorophenyl)ethanol is specified as [α]20/D −7.0±0.5° (c = 1% in pentane) . This value is the negative mirror image of the (R)-enantiomer, which is reported as [α]20/D +7.0±0.5° (c = 1% in pentane) [1]. The narrow tolerance range of ±0.5° provides a simple, quantitative check for enantiomeric identity and batch consistency, which is not possible with the racemic mixture (optical rotation of 0°).

Specific rotation Polarimetry Chiral identity

Enhanced GC-ECD and NI-CI-MS Sensitivity via Pentafluorophenyl Group

Derivatives formed with S(-)-1-(Pentafluorophenyl)ethanol are noted for their high sensitivity in electron capture detection (GC-ECD) and negative ion chemical ionization mass spectrometry (NI-CI-MS) [1]. This property is directly attributable to the five fluorine atoms on the phenyl ring, which increase the molecule's electron affinity compared to non-fluorinated or partially fluorinated chiral alcohols (e.g., 1-phenylethanol or 1-(4-fluorophenyl)ethanol). While direct comparative detection limit data are not provided in the source, the statement that derivatives "can be detected in high sensitivity" is a vendor-acknowledged performance characteristic tied to the perfluorinated structure.

Derivatization GC-ECD Negative ion MS Fluorous tag

Engineered Biocatalytic Synthesis Achieves Near-Quantitative Yield and High Enantioselectivity

A recent study demonstrated the whole-cell bioreduction of pentafluoroacetophenone using an engineered bifunctional fusion protein, achieving a substrate conversion of 99.97% to 1-(pentafluorophenyl)ethanol with an enantiomeric excess of 99.9% for the (S)-enantiomer [1]. This result highlights the feasibility of obtaining the target compound with exceptionally high yield and optical purity using modern biocatalytic methods, which can be a differentiating factor for procurement if a vendor can demonstrate similarly high performance metrics.

Biocatalysis Asymmetric reduction Enantioselective synthesis

Purification by Sublimation: A Unique Physical Property for Final Polish

According to a purification protocol, S(-)-1-(Pentafluorophenyl)ethanol can be sublimed at 25°C/0.3 mm Hg (using an ice-cooled cold finger) after initial recrystallization . This ability to be purified by sublimation is a distinctive physical property related to its perfluorinated aromatic structure and relatively high vapor pressure for a solid. This method can provide a final high-purity polish that is not feasible for many structurally related but less volatile chiral alcohols.

Purification Sublimation Crystallization

Primary Application Scenarios for S(-)-1-(Pentafluorophenyl)ethanol Based on Differentiated Properties


Chiral Derivatization Agent for High-Sensitivity GC-ECD or NI-CI-MS Analysis

When analyzing trace-level chiral compounds, such as metabolites or environmental pollutants, the need for high detection sensitivity is paramount. Using S(-)-1-(Pentafluorophenyl)ethanol to form diastereomeric derivatives converts analytes into species with high electron affinity, enabling detection by GC-ECD or NI-CI-MS with enhanced sensitivity compared to derivatization with non-fluorinated alcohols [1]. Its high enantiomeric purity (≥99.5:0.5) ensures that the derivatization step does not introduce significant stereochemical bias, preserving the accuracy of enantiomeric excess determination .

Asymmetric Synthesis of Fluorinated Pharmaceutical Intermediates

In the synthesis of fluorinated drug candidates, the (S)-enantiomer can serve as a chiral building block or auxiliary to introduce stereochemistry into the target molecule. Its well-defined specific rotation (−7.0±0.5°) provides a convenient quality check for stereochemical integrity during multi-step syntheses . The perfluorinated phenyl ring can also modulate the lipophilicity and metabolic stability of drug-like molecules, which is a key strategy in medicinal chemistry .

Analytical Reference Standard for Enantiomeric Purity Method Development

Laboratories developing chiral HPLC or GC methods require a reliable, high-purity reference standard of a single enantiomer to validate system suitability and to determine the elution order of enantiomers. S(-)-1-(Pentafluorophenyl)ethanol, with its commercially guaranteed enantiomeric ratio of ≥99.5:0.5 (GC) and its distinct chromatographic behavior on PFP stationary phases, fulfills this role . Its purity specification minimizes the risk of misinterpreting minor impurity peaks as the other enantiomer, ensuring method robustness .

Fluorous-Phase or Fluorous-Tag Separation Processes

The high fluorine content of the pentafluorophenyl group imparts strong affinity for fluorous stationary phases in chromatography and fluorous solvents in liquid-liquid extraction. S(-)-1-(Pentafluorophenyl)ethanol can be used as a chiral fluorous tag or as a model compound for developing fluorous separation methods [2]. The ability to purify the compound by sublimation further underscores its suitability for processes requiring high-purity fluorous building blocks .

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